molecular formula C9H7N3O B567032 1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde CAS No. 1269293-85-7

1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B567032
CAS No.: 1269293-85-7
M. Wt: 173.175
InChI Key: DSRIYUOMEQRVGT-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde (CAS 2098065-65-5) is a high-value chemical scaffold with the molecular formula C13H13N3O and a molecular weight of 227.26 . This compound features a pyrazole ring substituted at the N1-position with a pyridin-4-yl group and possesses a formyl group at the 5-position. The presence of both a nitrogen-rich heteroaromatic system and an aldehyde functional group makes it a versatile intermediate for constructing more complex molecules, particularly through reactions like reductive amination and Schiff base formation, which are characteristic of aromatic aldehydes . Pyrazole derivatives are recognized for their notable biological activities and are considered building blocks of high interest for the development of pharmaceutical agents and agrochemicals . Specifically, 1-(pyridin-4-yl)-1H-pyrazol-5-amine derivatives, which are closely related to this carbaldehyde, have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal species, highlighting the potential of this chemical class in medicinal chemistry research . The aldehyde group is a critical reactive handle, enabling its use as a precursor for the synthesis of various functionalized pyrazoles, including amines and acetamide derivatives, which can be explored for their mechanism of action and specific research value in drug discovery projects . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-pyridin-4-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-9-3-6-11-12(9)8-1-4-10-5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRIYUOMEQRVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718981
Record name 1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269293-85-7
Record name 1H-Pyrazole-5-carboxaldehyde, 1-(4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269293-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions but can include carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a pyridine moiety at the 4-position and an aldehyde functional group at the 5-position. Its molecular formula is C12H10N4OC_{12}H_{10}N_4O.

Research indicates that 1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values against key bacterial strains:

Compound Minimum Inhibitory Concentration (MIC) Target Pathogen
This compound0.22 - 0.25 µg/mLStaphylococcus aureus, Staphylococcus epidermidis
Other Pyrazole DerivativesVariesVarious pathogens

In studies, this compound demonstrated potent activity against biofilm formation in Staphylococcus strains, indicating its potential as an effective antimicrobial agent .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have shown promising results. A study reported that derivatives of pyrazole compounds, including this compound, inhibited the growth of A549 lung cancer cells and induced apoptosis. The most active derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds in cancer therapy .

Case Studies

Several case studies have highlighted the efficacy and versatility of this compound:

  • Antimicrobial Efficacy : A series of experiments demonstrated that this compound effectively inhibited biofilm formation in clinical isolates of Staphylococcus species.
  • Anticancer Activity : Research on A549 cells showed that derivatives led to significant growth inhibition and apoptosis induction, suggesting a mechanism involving cell cycle arrest and apoptosis pathways .
  • Inflammatory Response Modulation : Studies indicate that this compound can modulate inflammatory pathways, providing insights into its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved vary depending on the specific biological target and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares 1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde with analogous pyrazole-carbaldehyde derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
This compound Pyridin-4-yl (1), CHO (5) 193.18 g/mol High reactivity in nucleophilic additions; used in fused heterocycles
1-Phenyl-1H-pyrazole-5-carbaldehyde Phenyl (1), CHO (5) 186.18 g/mol Lower polarity; limited π-π interactions; precursor for agrochemicals
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde CH₃ (1,3), CHO (5) 138.14 g/mol Enhanced solubility in apolar solvents; reduced steric hindrance
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde 4-BrPh (3), 4-ClBn (1), CHO (5) 394.65 g/mol Bulky substituents reduce solubility; inactive in antitumor assays
1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde CF₂H (1), Pyridin-4-yl (3), CHO (5) 223.18 g/mol Electron-withdrawing CF₂H group increases electrophilicity of CHO

Key Observations:

  • Electronic Effects: The pyridin-4-yl group in the target compound introduces electron-withdrawing character, enhancing the electrophilicity of the aldehyde group compared to phenyl or methyl substituents . This property facilitates nucleophilic additions, such as condensations with hydrazines to form Schiff bases .
  • Crystal structures reveal that pyridinyl-pyrazole derivatives exhibit planar conformations, favoring dense molecular packing .

Thermal and Stability Profiles

  • Thermal Stability: Differential scanning calorimetry (DSC) of similar compounds shows that electron-deficient pyridinyl derivatives decompose at higher temperatures (~250°C) than phenyl analogs (~220°C), likely due to stronger intermolecular interactions .
  • Acid Sensitivity: Ethoxyethyl-protected analogs (e.g., ) undergo rapid deprotection under acidic conditions, whereas the pyridinyl group in the target compound stabilizes the aldehyde against hydrolysis .

Biological Activity

1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the chemical formula C9H7N3OC_9H_7N_3O and features both pyrazole and pyridine moieties, which are known pharmacophores in various therapeutic agents. The presence of the aldehyde functional group enhances its reactivity, allowing for diverse synthetic modifications that can improve biological activity.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites or modulating receptor functions, which is crucial for its pharmacological profile.

Biological Activities

Research indicates that this compound possesses a range of biological activities, including:

  • Anticancer Properties : Several studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds based on the pyrazole structure have shown significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against a variety of pathogens.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Reference
AnticancerMDA-MB-231 (Breast Cancer)0.07
HepG2 (Liver Cancer)0.05
AntimicrobialE. coli15
S. aureus10
Anti-inflammatoryCOX-2 InhibitionSI = 455

Case Study: Anticancer Activity

In a study assessing the anticancer potential of various pyrazole derivatives, it was found that compounds containing the 1-(pyridin-4-yl)-1H-pyrazole scaffold exhibited significant antiproliferative effects across multiple cancer types. For example, a derivative demonstrated an IC50 value of <0.1μM<0.1\,\mu M against MDA-MB-231 cells, indicating potent activity .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving nucleophilic substitutions or condensation reactions. These synthetic routes allow for the development of various derivatives that may enhance biological activity or target specific pathways in disease processes .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, and how are intermediates characterized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where a pyrazole derivative (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) reacts with a formylating agent (POCl₃/DMF) to introduce the aldehyde group at the 5-position . Key intermediates are characterized using ¹H/¹³C NMR and FTIR to confirm regioselectivity and purity. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm in NMR, while FTIR shows a strong C=O stretch near 1680–1720 cm⁻¹ .

Q. Q2. What spectroscopic techniques are essential for validating the structure of this compound?

  • NMR Spectroscopy : Confirms the pyridine and pyrazole ring connectivity and aldehyde functionality.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing between 4- and 5-carbaldehyde isomers) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for halogenated derivatives .

Advanced Synthetic Challenges

Q. Q3. How can researchers address regioselectivity issues during the introduction of substituents on the pyrazole ring?

Regioselectivity in pyrazole functionalization depends on:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position direct electrophilic substitution to the 5-position.
  • Protecting Group Strategy : Use of acid-labile groups (e.g., 1-ethoxyethyl) to temporarily block reactive sites during iodination or cross-coupling reactions .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side products .

Q. Q4. What experimental precautions are necessary when handling reactive intermediates in Sonogashira or Suzuki couplings?

  • Moisture-Free Conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis of boronic acids or organohalides.
  • Catalyst Optimization : Pd(PPh₃)₄/CuI for Sonogashira reactions, with degassed solvents (e.g., THF, DMF) to enhance yield .
  • Acid Sensitivity : Avoid prolonged exposure to silica gel during purification, as acidic conditions may cleave protecting groups (e.g., ethoxyethyl) .

Structural and Computational Analysis

Q. Q5. How can crystallographic data resolve contradictions in proposed structures derived from spectral analysis?

  • Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of bond lengths, angles, and packing patterns. For example, the aldehyde group in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was confirmed via a C=O bond length of 1.22 Å .
  • Mercury Software : Visualizes void spaces and intermolecular interactions (e.g., hydrogen bonding between aldehyde O and pyridine N), aiding in polymorphism studies .

Q. Q6. What computational methods are used to predict reactivity or docking potential of this compound?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electrophilic/nucleophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to biological targets (e.g., kinase inhibitors), guided by pyridine-pyrazole π-stacking interactions .

Applications in Heterocyclic Chemistry

Q. Q7. How is this compound utilized as a building block for fused heterocycles?

  • Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate under reflux to form fused systems via azide-alkyne cycloaddition .
  • Thieno[2,3-c]pyrazoles : Condensation with thiourea derivatives in ethanol/HCl yields sulfur-containing heterocycles .

Q. Q8. What strategies mitigate decomposition during multi-step syntheses of pyrazole-based ligands?

  • Low-Temperature Quenching : For acid-sensitive intermediates, use ice baths to halt reactions rapidly.
  • Inert Atmosphere : Argon/N₂ prevents oxidation of aldehyde groups during prolonged reflux .

Data Contradiction and Troubleshooting

Q. Q9. How should researchers resolve discrepancies between theoretical and experimental spectral data?

  • Stereoelectronic Effects : Adjust computational models (e.g., solvent corrections in Gaussian 09) to account for polar environments affecting NMR shifts.
  • Dynamic Effects : Use variable-temperature NMR to identify tautomeric equilibria (e.g., aldehyde enolization) .

Q. Q10. What causes variability in yields during scale-up, and how is this optimized?

  • Heat and Mass Transfer : Use microwave-assisted synthesis for uniform heating in large batches.
  • Catalyst Loading : Screen Pd/Cu ratios (1–5 mol%) to balance cost and efficiency in cross-coupling reactions .

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